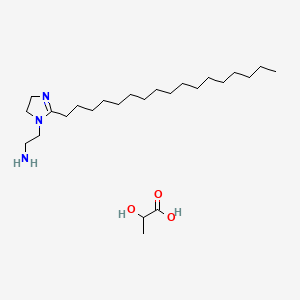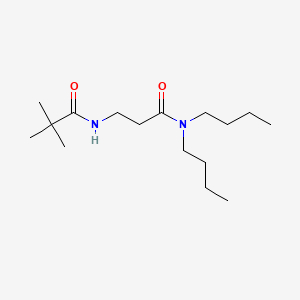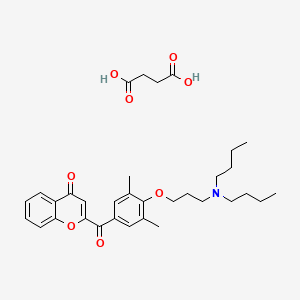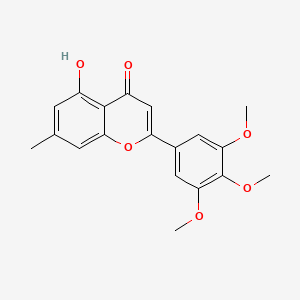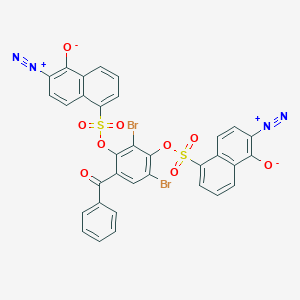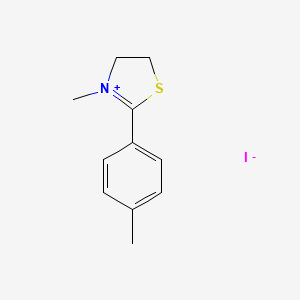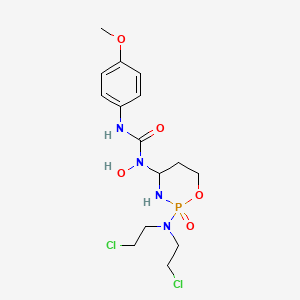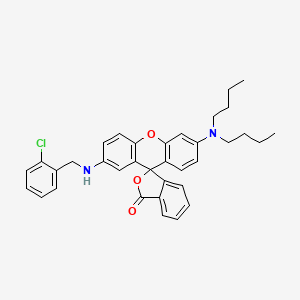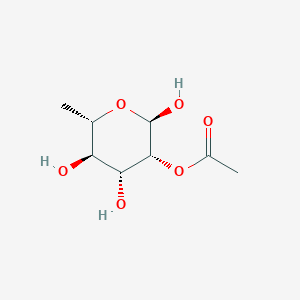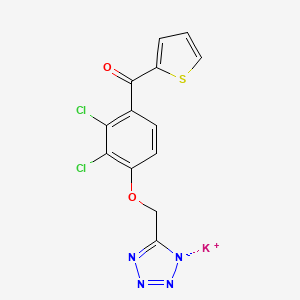
Einecs 281-593-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of Einecs 281-593-5 involves the reaction of o-[(dimethylamino)carbonyl]benzoic acid with 2,2’,2’'-nitrilotriethanol in a 1:1 molar ratio. The synthetic route typically involves the following steps:
Synthesis of o-[(dimethylamino)carbonyl]benzoic acid: This can be achieved through the reaction of dimethylamine with phthalic anhydride under controlled conditions.
Reaction with 2,2’,2’'-nitrilotriethanol: The synthesized o-[(dimethylamino)carbonyl]benzoic acid is then reacted with 2,2’,2’'-nitrilotriethanol in a suitable solvent, such as ethanol or methanol, under reflux conditions to form the desired compound.
Analyse Des Réactions Chimiques
Einecs 281-593-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Einecs 281-593-5 has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mécanisme D'action
The mechanism of action of Einecs 281-593-5 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Einecs 281-593-5 can be compared with other similar compounds, such as:
o-[(dimethylamino)carbonyl]benzoic acid: This compound shares a similar structure but lacks the nitrilotriethanol component.
2,2’,2’'-nitrilotriethanol: This compound is a component of this compound and is used in various industrial applications.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve .
Propriétés
Numéro CAS |
83969-15-7 |
|---|---|
Formule moléculaire |
C16H26N2O6 |
Poids moléculaire |
342.39 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(dimethylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C10H11NO3.C6H15NO3/c1-11(2)9(12)7-5-3-4-6-8(7)10(13)14;8-4-1-7(2-5-9)3-6-10/h3-6H,1-2H3,(H,13,14);8-10H,1-6H2 |
Clé InChI |
PIPWVZBGEFAMNA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=CC=CC=C1C(=O)O.C(CO)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



